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molecular formula C6H10N2O2 B8444913 Tetrahydropyridino[1,2-c][1,2,3]oxadiazolone

Tetrahydropyridino[1,2-c][1,2,3]oxadiazolone

Cat. No. B8444913
M. Wt: 142.16 g/mol
InChI Key: JVZZMANDNMZDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05612477

Procedure details

N-Nitrosopipecolinic acid (prepared by the method of W. Lijinsky, L. Keefer and J. Loo Tetrahedron 1970, 26, 5137) (1.82 g, 11.5 mM) in dichloromethane (15 ml) was cooled in ice and treated dropwise with trifluoroacetic acid (1.62 ml, 11.5 mM). The mixture was stirred with cooling for 6 h then diluted with further dichloromethane. and washed with saturated aqueous sodium hydrogen carbonate solution until the washings were neutral. The organic phase was dried (MgSO4) and evaporated to give the title compound as a yellow oil (1.12 g, 76%); νmax (CH2Cl2) 1732 cm-1 : δH (CDCl3) 1.90-2.02 (2H, m), 2.04-2.19 (2H, m), 2.63 (2H, t, J 6 Hz) and 4.25 (2H, t, Y 6 Hz); EI m/e 140 (93%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[N:1]([N:3]1[CH2:11][CH2:10][CH2:9][CH2:8][CH:4]1[C:5]([OH:7])=[O:6])=O.FC(F)(F)C(O)=O>ClCCl>[NH:1]1[N:3]2[CH2:11][CH2:10][CH2:9][CH2:8][CH:4]2[C:5](=[O:7])[O:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)N1C(C(=O)O)CCCC1
Step Two
Name
Quantity
1.62 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling for 6 h
Duration
6 h
WASH
Type
WASH
Details
and washed with saturated aqueous sodium hydrogen carbonate solution until the washings
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
N1OC(C2N1CCCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.12 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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